molecular formula C15H17N3O2 B5704184 1-[3-(Dimethylamino)propyl]chromeno[3,4-d]imidazol-4-one

1-[3-(Dimethylamino)propyl]chromeno[3,4-d]imidazol-4-one

Cat. No.: B5704184
M. Wt: 271.31 g/mol
InChI Key: KHWGIPNGKDYRKK-UHFFFAOYSA-N
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Description

1-[3-(Dimethylamino)propyl]chromeno[3,4-d]imidazol-4-one is a heterocyclic compound that combines the structural features of chromene and imidazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Dimethylamino)propyl]chromeno[3,4-d]imidazol-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of chromene derivatives with imidazole precursors in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to ensure the desired product formation .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[3-(Dimethylamino)propyl]chromeno[3,4-d]imidazol-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted derivatives with different functional groups .

Scientific Research Applications

1-[3-(Dimethylamino)propyl]chromeno[3,4-d]imidazol-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(Dimethylamino)propyl]chromeno[3,4-d]imidazol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(Dimethylamino)propyl]chromeno[3,4-d]imidazol-4-one is unique due to its specific combination of chromene and imidazole structures, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for various applications, particularly in the development of new therapeutic agents and advanced materials .

Properties

IUPAC Name

1-[3-(dimethylamino)propyl]chromeno[3,4-d]imidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-17(2)8-5-9-18-10-16-13-14(18)11-6-3-4-7-12(11)20-15(13)19/h3-4,6-7,10H,5,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHWGIPNGKDYRKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C=NC2=C1C3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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